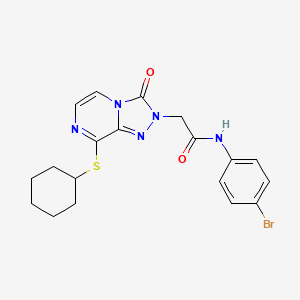

1-Bromonaphthalen-2-yl acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Bromonaphthalen-2-yl acetate is an organic compound that is commonly used in scientific research and industrial applications . It is a white to off-white crystalline powder.

Synthesis Analysis

This compound can be synthesized by different methods, including the reaction of naphthalene with bromine in the presence of acetic acid or the reaction of 2-naphthol with phosphorus tribromide followed by reaction with acetic anhydride. A new series of 1-[ω-(bromophenoxy)alkyl]-uracil derivatives containing naphthalen-1-yl, naphthalen-2-yl, 1-bromonaphthalen-2-ylmethyl, benzyl, and anthracene-9-ylmethyl fragments in position 3 of uracil residue was synthesized .Molecular Structure Analysis

The molecular formula of this compound is C12H9BrO2 . It has a molecular weight of 265.1 g/mol .Chemical Reactions Analysis

This compound is commonly used as an intermediate in various chemical reactions, especially in the synthesis of other organic compounds. It is also used in the synthesis of a new series of 1-[ω-(bromophenoxy)alkyl]-uracil derivatives .Scientific Research Applications

Synthesis and Biological Evaluation

Synthesis Techniques : 1-Bromonaphthalen-2-yl acetate has been synthesized using specific processes, such as the refluxing of 4-bromonaphthalen-1-ol with acetic acid in the presence of fused ZnCl2. This synthesis method forms the basis for further chemical reactions and evaluations (Sherekar, Kakade, & Padole, 2021).

Biological Activities : Compounds synthesized from this compound have demonstrated significant antimicrobial activities. This highlights its potential use in developing antimicrobial agents (Sherekar, Kakade, & Padole, 2021).

Chemical Properties and Reactions

Kinetic Studies : The kinetics of inclusion of halonaphthalenes with ß-cyclodextrin have been studied, providing insights into the behavior of 1-Bromonaphthalene in certain chemical environments. Such studies are crucial for understanding how these compounds interact in various chemical processes (Turro, Bolt, Kuroda, & Tabushi, 1982).

Reaction Mechanisms : Investigations into the Friedel–Crafts acetylation of 2-bromonaphthalene have provided valuable insights into the reaction mechanisms of related compounds, including this compound (Girdler, Gore, & Hoskins, 1966).

Applications in Material Science

Material Studies : Research has been conducted on the use of this compound derivatives in material sciences. For example, the study of tetrahydro-β-carboline derivatives, including 2-((1-Bromonaphthalen-2-yl)methyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole, for anticancer and chemopreventive activities offers potential applications in medicinal chemistry and pharmaceuticals (Zhang, Park, Kondratyuk, Pezzuto, & Sun, 2018).

Photophysical Properties : The time-resolved dissociation studies of bromonaphthalene ions, including 1-bromonaphthalene, provide important information on its photophysical properties, relevant for applications in optics and electronics (Gotkis, Naor, Laskin, Lifshitz, Faulk, & Dunbar, 1993).

Agricultural Applications

- Herbicidal Activity : The synthesis of 2-(Aryloxyacetyl)cyclohexane-1,3-diones, including derivatives of this compound, has shown promising results as herbicidal agents. This application in agriculture demonstrates the compound's versatility (Wang et al., 2016).

Mechanism of Action

Target of Action

It is known that similar compounds have been studied as probable inhibitors of human cytomegalovirus (hcmv) replication .

Mode of Action

Related compounds have shown to inhibit the replication of hcmv, suggesting a potential antiviral activity .

Biochemical Pathways

Compounds with similar structures have been associated with the inhibition of viral replication pathways, particularly those of hcmv .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 1-Bromonaphthalen-2-yl acetate are not well-studied. It is known that brominated compounds can participate in various biochemical reactions. They can interact with enzymes, proteins, and other biomolecules, often through covalent bonding or non-covalent interactions such as hydrogen bonding, van der Waals forces, and electrostatic interactions .

Cellular Effects

Brominated compounds can influence cell function in various ways, including impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Brominated compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound has a predicted boiling point of 363.1±25.0 °C and a predicted density of 1.494±0.06 g/cm3 .

Metabolic Pathways

Brominated compounds can be involved in various metabolic pathways, interacting with enzymes or cofactors, and potentially affecting metabolic flux or metabolite levels .

Properties

IUPAC Name |

(1-bromonaphthalen-2-yl) acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrO2/c1-8(14)15-11-7-6-9-4-2-3-5-10(9)12(11)13/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KANGGDZPWPJYSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C2=CC=CC=C2C=C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2565412.png)

![8-Tert-butyl 4-methyl 2,8-diazaspiro[4.5]decane-4,8-dicarboxylate](/img/structure/B2565414.png)

![2-[(3S)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]acetic acid](/img/structure/B2565426.png)

![N-(4-ethoxyphenethyl)-3-(4-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/no-structure.png)